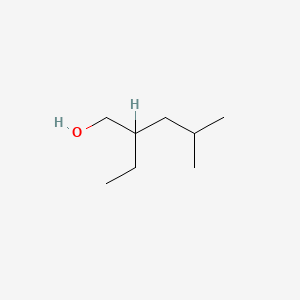

2-Ethyl-4-methylpentan-1-ol

Description

Contextualization of Branched Primary Alcohols in Organic Synthesis and Industrial Chemistry

Branched primary alcohols are a significant class of organic compounds utilized extensively in both laboratory-scale organic synthesis and large-scale industrial processes. solubilityofthings.comnumberanalytics.com Their utility stems from their versatile reactivity and specific physical properties conferred by their branched structure. exxonmobilchemical.com

In organic synthesis , branched primary alcohols serve as crucial intermediates. numberanalytics.com They can undergo a variety of transformations, including:

Oxidation: Primary alcohols can be oxidized to form aldehydes and subsequently carboxylic acids. solubilityofthings.commsu.edu

Esterification: They react with carboxylic acids to produce esters, which are compounds with wide-ranging applications in fragrances, flavors, and as plasticizers. solubilityofthings.com

Nucleophilic Substitution: The hydroxyl group can be substituted to form alkyl halides, which are valuable precursors for the synthesis of more complex molecules. solubilityofthings.commsu.edu

In industrial chemistry , branched alcohols and their derivatives are indispensable in numerous applications:

Solvents: Their unique solubility characteristics, often showing miscibility with both polar and non-polar substances, make them effective solvents in paints, coatings, and inks. solubilityofthings.comiitk.ac.in

Surfactants and Detergents: The branched structure can enhance the performance of surfactants, offering benefits like lower pour points and superior wetting power in derived products. solubilityofthings.comexxonmobilchemical.com Ethoxylation of these alcohols produces nonionic surfactants used in a variety of cleaning and emulsifying formulations. exxonmobilchemical.com

Lubricants: They are used in the formulation of synthetic lubricants due to their wide viscosity range. exxonmobilchemical.com

The branched nature of these alcohols, when compared to their linear counterparts, often results in different physical properties such as lower melting points and altered viscosity, which can be advantageous in specific applications. exxonmobilchemical.com

Significance of Molecular Structure in Determining Reactivity and Research Utility

The molecular structure of an alcohol is the primary determinant of its chemical reactivity and, consequently, its utility in research and industry. fiveable.me Key structural features that influence reactivity include the classification of the alcohol (primary, secondary, or tertiary), the nature of the carbon chain (linear vs. branched), and the presence of any other functional groups. chemguide.co.ukfiveable.me

For 2-Ethyl-4-methylpentan-1-ol (B56435), its classification as a primary alcohol is paramount. Primary alcohols are generally more reactive in certain reactions, such as oxidation to aldehydes, compared to secondary and tertiary alcohols. solubilityofthings.commsu.edu They readily participate in SN2 reactions. msu.edu

The branched structure of this compound introduces steric hindrance around the reaction center. This can modulate its reactivity compared to a linear alcohol with the same number of carbon atoms. fiveable.me For instance, while still reactive, the rate of some reactions might be slower. However, this branching also imparts desirable physical properties like increased solubility in organic solvents and a higher boiling point compared to its straight-chain isomers. cymitquimica.com

Current Research Gaps and Future Perspectives for this compound Studies

While this compound is a known compound with established uses, specific research focused solely on this molecule appears to be limited. Much of the available information situates it within the broader class of branched C8 alcohols.

Current Research Gaps:

Detailed Mechanistic Studies: While the general reactivity of primary alcohols is well-understood, detailed kinetic and mechanistic studies specifically for reactions involving this compound are not widely published. Such studies could reveal subtle effects of its specific branching pattern on reaction rates and pathways.

Catalytic Transformations: Research into novel and more efficient catalytic systems for the transformation of this compound into value-added chemicals is an area ripe for exploration. This could include selective oxidation, amination, or etherification catalysts.

Biocatalysis: The use of enzymes (biocatalysts) for the synthesis and modification of this compound could offer greener and more selective chemical processes.

Polymer Applications: Investigation into the incorporation of this compound as a monomer or a modifying agent in polymer synthesis is not extensively documented. Its branched structure could impart unique properties to resulting polymers.

Material Science: Its potential use in the formulation of advanced materials, such as specialized coatings or functional fluids, warrants further investigation.

Future Perspectives: The future of research on this compound likely lies in its potential as a building block for more complex and specialized molecules. As industries move towards more sustainable and high-performance chemicals, a deeper understanding of the structure-property relationships of compounds like this compound will be crucial.

One specific research application that has been noted is its use as a volatile chemical marker for diagnosing ratoon stunting disease in sugarcane. chemicalbook.comchemicalbook.com Further exploration in this and other biomarker applications could be a promising research avenue. Additionally, its presence in some essential oils and detection in various foods suggests potential for further study in food chemistry and metabolomics. solubilityofthings.comhmdb.ca

Interactive Data Tables

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| CAS Number | 106-67-2 |

| Boiling Point | 176.5°C |

| Density | 0.8260 g/cm³ |

| Physical Form | Liquid |

| Purity | 97% |

| Solubility | Moderately soluble in water; soluble in organic solvents. cymitquimica.com |

Data sourced from cymitquimica.comchemicalbook.combiosynth.comnih.govsigmaaldrich.com

Nomenclature and Identifiers

| Type | Identifier |

| IUPAC Name | This compound |

| Synonyms | 2-Ethyl-4-methylpentanol, 2-Ethylisohexanol |

| InChI | 1S/C8H18O/c1-4-8(6-9)5-7(2)3/h7-9H,4-6H2,1-3H3 |

| InChI Key | QCHSJPKDWOFACC-UHFFFAOYSA-N |

| SMILES | CCC(CC(C)C)CO |

Data sourced from cymitquimica.comnih.govsigmaaldrich.com

Structure

2D Structure

Propriétés

IUPAC Name |

2-ethyl-4-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-8(6-9)5-7(2)3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHSJPKDWOFACC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861723 | |

| Record name | 1-pentanol, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-67-2 | |

| Record name | 2-Ethyl-4-methylpentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-4-methylpentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanol, 2-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-pentanol, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-methylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-4-METHYLPENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80V2E9GXUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-4-methyl-1-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 2 Ethyl 4 Methylpentan 1 Ol and Its Analogues

Stereoselective Synthesis of 2-Ethyl-4-methylpentan-1-ol (B56435) Enantiomers

The creation of single-enantiomer chiral compounds is a significant goal in organic synthesis, often accomplished through asymmetric synthesis. ethz.ch This involves methods like using chiral starting materials, resolution of enantiomeric mixtures, employing chiral auxiliaries, or enantioselective synthesis with chiral reagents. ethz.ch

Chiral Pool Approaches Utilizing Natural Precursors (e.g., Limonene)

The "chiral pool" approach leverages naturally occurring enantiopure compounds as starting materials. ethz.ch For instance, a series of chiral β-amino alcohols have been synthesized using a mixture of cis- and trans-limonene oxide. researchgate.net In these reactions, the trans-isomer reacts selectively, allowing the unreacted cis-isomer to be recovered. researchgate.net This strategy highlights how readily available natural precursors can be transformed into valuable chiral molecules. The synthesis of chiral primary amines has also been achieved from phytol-derived phthalimides, demonstrating the versatility of terpene-based starting materials. escholarship.org

Asymmetric Catalysis in Carbon-Carbon Coupling Reactions Involving Primary Alcohols

Asymmetric catalysis is a powerful tool for forming carbon-carbon bonds with high enantioselectivity. recercat.catchinesechemsoc.org Transition-metal-catalyzed reactions, in particular, have been extensively studied for their efficiency in creating chiral alcohols and amines. sioc-journal.cn Copper-catalyzed asymmetric coupling reactions have emerged as a robust method for forming C-C and C-heteroatom bonds. beilstein-journals.org These reactions often utilize chiral ligands to induce stereoselectivity, enabling the synthesis of complex molecules from simpler precursors. chinesechemsoc.orgbeilstein-journals.org For example, iridium and ruthenium complexes have been shown to catalyze the asymmetric alkylative reduction of prochiral ketones with primary alcohols, yielding optically active alcohols with an elongated carbon skeleton and high enantioselectivity. organic-chemistry.org

Biocatalytic Pathways for Enantiomeric Enrichment

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, such as alcohol dehydrogenases (ADHs) and ene-reductases (ERs), can catalyze reactions with exceptional stereo- and regioselectivity under mild conditions. nih.govmdpi.com The enantioselective reduction of ketones to produce chiral secondary alcohols is a common application of biocatalysis. mdpi.com For instance, a one-pot, multi-enzymatic system has been developed for the synthesis of all four stereoisomers of 4-methylheptan-3-ol by sequentially using an ene-reductase and an alcohol dehydrogenase. mdpi.com This approach allows for precise control over the stereochemistry of the final product. mdpi.com

Furthermore, biocatalytic deracemization processes can convert a racemic mixture of alcohols into a single enantiomer of a corresponding amine through a photo-biocatalytic oxidation-reductive amination cascade. uni-graz.at The use of whole-cell biocatalysts, such as baker's yeast, has also been effective in the regio- and stereoselective reduction of unsaturated alcohols. researchgate.net

Catalytic Dehydrogenation and Selective Oxidation Pathways of Branched Primary Alcohols

The catalytic dehydrogenation of alcohols is a key step in many synthetic transformations, often forming aldehydes or ketones as intermediates. google.com For branched primary alcohols, selective oxidation to the corresponding aldehyde without over-oxidation to the carboxylic acid is a significant challenge. nih.gov Nitroxyl radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are highly effective catalysts for the selective oxidation of primary alcohols to aldehydes. acs.orgharvard.edu The use of polymer-supported TEMPO catalysts allows for easy recovery and recycling of the catalyst. acs.org

Quinone-based catalysts have also been shown to be effective for the selective oxidation of primary and secondary alcohols to their respective aldehydes or ketones using molecular oxygen as the terminal oxidant. google.com The reaction mechanism involves hydrogen abstraction from the alcohol by the quinone, followed by regeneration of the quinone by oxygen. google.com In some cases, the dehydrogenation of alcohols can be accompanied by dehydration, leading to the formation of alkenes. psu.edu The selectivity of these reactions is highly dependent on the catalyst's acid-base properties. psu.edu

Development of Novel Synthetic Routes via Hydrogen Auto-transfer Mechanisms

Hydrogen auto-transfer, also known as the "borrowing hydrogen" methodology, is an atom-economical process for forming C-C and C-N bonds using alcohols as alkylating agents. wikipedia.orgbeilstein-journals.org This process involves the temporary transfer of hydrogen from an alcohol to a catalyst, generating a reactive carbonyl intermediate. wikipedia.org This intermediate can then react with a nucleophile before the hydrogen is returned to complete the catalytic cycle. acs.org This strategy avoids the need for pre-oxidizing the alcohol and generates water as the only byproduct. beilstein-journals.org

Ruthenium and iridium complexes are commonly used as catalysts for hydrogen auto-transfer reactions. organic-chemistry.orgosti.gov These reactions have been successfully applied to the β-alkylation of secondary alcohols with primary alcohols and the cross-dehydrogenative coupling of two different primary alcohols. organic-chemistry.org Manganese-based catalysts have also been explored as a more sustainable alternative for these transformations. beilstein-journals.org

Strategies for Derivatization and Functionalization of this compound as a Chemical Building Block

This compound and its analogues serve as versatile building blocks in organic synthesis. solubilityofthings.comhmdb.ca Their functionalization can lead to a wide range of valuable chemicals. For instance, the hydroxyl group can be converted into other functional groups, or the carbon skeleton can be modified through various reactions.

One common derivatization is the conversion of the alcohol to an amine. An artificial biocatalytic network has been designed for the direct and efficient conversion of alcohols into amines with high enantiomeric excess. rsc.org This system uses a cascade of five enzymes to perform an oxidation-reduction cycle, where the alcohol is first oxidized to a carbonyl intermediate and then reductively aminated. rsc.org

Another strategy involves the oxidation of the primary alcohol to a carboxylic acid. organic-chemistry.org Various methods have been developed for this transformation, including metal-free oxidations and catalytic oxidations using transition metals like chromium or cobalt. organic-chemistry.org The resulting carboxylic acids are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

The table below summarizes the various synthetic methodologies discussed:

| Methodology | Description | Key Features | Catalysts/Reagents | Reference |

| Chiral Pool Synthesis | Utilization of enantiopure natural products as starting materials. | Access to complex chiral molecules. | Limonene oxide, Phytol | ethz.chresearchgate.netescholarship.org |

| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in C-C bond formation. | High enantioselectivity, broad substrate scope. | Iridium, Ruthenium, Copper complexes | recercat.catchinesechemsoc.orgsioc-journal.cnbeilstein-journals.orgorganic-chemistry.org |

| Biocatalysis | Employment of enzymes for stereoselective transformations. | High selectivity, mild reaction conditions, environmentally friendly. | Alcohol dehydrogenases, Ene-reductases, Lipases | nih.govmdpi.commdpi.comuni-graz.atresearchgate.net |

| Catalytic Dehydrogenation/Oxidation | Selective conversion of alcohols to aldehydes or ketones. | High selectivity, control over oxidation state. | TEMPO, Quinones, Copper chromite | google.comnih.govacs.orgharvard.edugoogle.compsu.edu |

| Hydrogen Auto-transfer | Atom-economical C-C and C-N bond formation using alcohols as alkylating agents. | High atom economy, generates water as the only byproduct. | Ruthenium, Iridium, Manganese complexes | organic-chemistry.orgwikipedia.orgbeilstein-journals.orgacs.orgosti.gov |

| Derivatization/Functionalization | Conversion of the alcohol to other functional groups like amines or carboxylic acids. | Access to a diverse range of chemical building blocks. | Enzyme cascades, Oxidizing agents | solubilityofthings.comhmdb.carsc.orgorganic-chemistry.org |

Mechanistic Investigations and Reaction Dynamics Involving 2 Ethyl 4 Methylpentan 1 Ol

Elucidation of Photocatalytic Dehydrogenation Mechanisms for Branched Primary Alcohols

The conversion of alcohols to aldehydes and hydrogen gas through photocatalytic dehydrogenation is a promising green alternative to traditional oxidation methods. Studies on branched primary alcohols like 2-ethyl-4-methylpentan-1-ol (B56435) have shed light on the underlying mechanisms of these reactions.

In heterogeneous photocatalysis using a Pt-loaded TiO₂ catalyst, a fascinating relationship between the alcohol's adsorption behavior and the selectivity of the dehydrogenation process has been observed. nih.gov While strongly adsorbing short-chain primary alcohols are converted to aldehydes with poor selectivity, weakly adsorbing long-chain alcohols, including branched isomers, exhibit significantly higher selectivity. nih.gov This suggests that for bulkier alcohols like this compound, the reaction may not occur directly on the catalyst surface but rather through a solvent-mediated process. nih.govresearchgate.net

In-situ electron paramagnetic resonance (EPR) studies have shown that for long-chain alcohols dissolved in a solvent like acetonitrile, the oxidation is facilitated by the solvent, which delivers the alcohol to the photogenerated holes on the catalyst surface. nih.gov This indirect pathway prevents the destructive direct oxidation that is often seen with more strongly adsorbed alcohols. nih.gov The successful conversion of various branched primary alcohols to their corresponding aldehydes in high yields supports this proposed mechanism. nih.gov

The process of photocatalytic dehydrogenation on TiO₂ involves the photo-induced generation of an electron-hole pair. The hole can oxidize the alcohol, leading to the formation of an aldehyde and a proton. This is a key step in the tandem reaction that can lead to the formation of acetals. rsc.org The abstraction of a hydrogen atom from the carbon-bearing the hydroxyl group is considered the initial step in the photocatalytic decomposition of alcohols. researchgate.net

Table 1: Photocatalytic Dehydrogenation of Various Primary Alcohols

| Alcohol | Product | Yield (%) |

| n-Octanol | n-Octanal | >80 |

| 2-Methyl-1-propanol | 2-Methylpropanal | >80 |

| 3-Methyl-1-butanol | 3-Methylbutanal | >80 |

| 2-Ethyl-1-butanol | 2-Ethylbutanal | >80 |

Data sourced from studies on the photocatalytic dehydrogenation of long-chain and branched primary alcohols. nih.gov

Analysis of Halide Counterion Effects in Transition Metal-Catalyzed Alcohol Transformations

In transition metal-catalyzed reactions, halide counterions, though often considered secondary to the primary ligand, can exert a profound influence on reactivity and selectivity. researchgate.net This is particularly evident in ruthenium-catalyzed transformations of primary alcohols.

Research has demonstrated that in ruthenium-catalyzed C-C couplings, the choice of halide counterion (Cl, Br, or I) can dictate the diastereomeric preference of the catalyst, which in turn controls the enantioselectivity of the reaction. kaust.edu.saacs.org Specifically, iodide-containing ruthenium catalysts have been found to be uniquely effective in these transformations. researchgate.net

Computational and crystallographic studies have revealed that the beneficial effect of iodide stems from its ability to engage in a non-classical hydrogen bond with the aldehyde intermediate formed during the reaction. kaust.edu.saacs.org This interaction stabilizes the favored transition state for carbonyl addition, leading to higher enantioselectivity. researchgate.net Furthermore, the trans-relationship between the π-acidic carbonyl ligand and the π-donating halide ligand in the catalyst structure is a key factor in determining its stereochemical properties. nih.gov

The manipulation of the metal-halide bond has emerged as a valuable tool for fine-tuning the electronic and steric properties of transition metal catalysts, enabling transformations that were previously challenging to achieve. researchgate.netkaust.edu.sa

Table 2: Effect of Halide Counterion on Enantioselectivity in a Ruthenium-Catalyzed C-C Coupling Reaction

| Halide (X) in RuX(CO)(η³-C₃H₅)(JOSIPHOS) | Enantiomeric Excess (ee %) |

| Cl | Lower |

| Br | Moderate |

| I | Higher |

This table illustrates the general trend observed in studies on halide effects in ruthenium catalysis. kaust.edu.sanih.gov

Characterization of Hydrogen Bonding Networks and Supramolecular Assembly in Branched Alcohols

Hydrogen bonding plays a crucial role in determining the structure and properties of alcohols, influencing their assembly into supramolecular structures. mdpi.comirb.hr In branched alcohols like this compound, the interplay of intermolecular and intramolecular hydrogen bonds, along with steric factors, leads to complex structural arrangements.

The hydroxyl group in alcohols can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded chains and networks. sci-hub.se The strength of these interactions is influenced by the molecular structure, including the size and branching of the alkyl chain. sci-hub.se In mixtures of alcohols, competitive hydrogen bonding between like and unlike molecules can lead to the formation of microheterogeneities. sci-hub.se

Spectroscopic techniques such as Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD) are powerful tools for characterizing hydrogen bonding networks in chiral alcohols. researchgate.net These methods, combined with theoretical calculations, can provide detailed information about the different types of hydrogen bonds present (e.g., intermolecular OH-OH, intramolecular OH-ether) and the geometry of the resulting molecular assemblies. mdpi.comresearchgate.net Studies on adducts of n-alcohols with other molecules have shown that the architecture of the resulting hydrogen-bonded structures is systematically dependent on the size of the alcohol. acs.org

The formation of supramolecular structures through hydrogen bonding is a fundamental concept in crystal engineering and is essential for understanding molecular recognition processes. irb.hr

Impact of Steric Hindrance on Catalytic Reactivity and Selectivity in Organic Reactions

Steric hindrance, the spatial arrangement of atoms in a molecule that can impede chemical reactions, is a critical factor in determining the reactivity and selectivity of catalytic processes involving branched substrates like this compound. fastercapital.com

In catalysis, steric hindrance can have both positive and negative effects. catalysis.blog It can be utilized to control selectivity by blocking certain reaction pathways, thereby favoring the formation of a specific product. fastercapital.comcatalysis.blog This is a key principle in asymmetric catalysis, where bulky ligands are often used to create a chiral environment around the metal center, leading to the preferential formation of one enantiomer. catalysis.blog

Conversely, excessive steric hindrance can reduce reaction rates by preventing the substrate from effectively interacting with the catalyst's active site. fastercapital.comcatalysis.blog In reactions such as the direct reductive amination of ketones, the steric bulk of the ketone can influence both the reaction rate and the enantioselectivity. mdpi.com For instance, while a bulkier ketone might react slower, it could lead to higher enantioselectivity due to more pronounced steric interactions in the transition state. mdpi.com

The interplay between steric and electronic effects of both the substrate and the catalyst is crucial for achieving high selectivity. researchgate.net In some cases, attractive London dispersion forces between the catalyst and the substrate, rather than steric repulsion, can be the dominant factor in determining selectivity. researchgate.net Understanding and controlling these subtle steric influences is essential for the design of efficient and selective catalytic systems. numberanalytics.com

Table 3: Influence of Steric Hindrance on Reaction Outcomes

| Reaction Type | Effect of Increased Steric Hindrance | Reference |

| Nucleophilic Substitution | Decreased reaction rate | fastercapital.com |

| Asymmetric Catalysis | Increased enantioselectivity (in some cases) | catalysis.blog |

| Direct Reductive Amination | Can decrease rate but increase enantioselectivity | mdpi.com |

| Aryl Amination | Can inhibit catalyst activity with bulky amines | nih.gov |

Advanced Analytical Characterization Techniques for 2 Ethyl 4 Methylpentan 1 Ol in Research Contexts

Comprehensive Spectroscopic Approaches for Structural Elucidation and Purity Assessment (e.g., NMR, IR, MS)

Spectroscopic methods form the cornerstone for the structural verification and purity analysis of 2-ethyl-4-methylpentan-1-ol (B56435). Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of the molecule. In ¹H NMR, the distinct chemical environments of the protons result in a characteristic pattern of signals, while ¹³C NMR provides information on the different carbon atoms present. chemicalbook.com

Infrared (IR) Spectroscopy identifies the functional groups within the molecule. For this compound, the most prominent feature in its IR spectrum is the broad absorption band characteristic of the O-H stretching vibration of the alcohol group. Other key absorptions include those corresponding to C-H stretching and bending vibrations. Data is available from techniques including Fourier-transform infrared spectroscopy (FTIR) performed on samples between salt plates or in the vapor phase. nih.gov

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which is vital for its identification and for confirming its structure. nist.gov In electron ionization (EI) mass spectrometry, this compound undergoes characteristic fragmentation. The molecular ion peak (M+) may be of low intensity, which is common for alcohols. libretexts.org The fragmentation pattern includes significant peaks resulting from the loss of various alkyl and functional groups. nih.govchemicalbook.com The NIST Mass Spectrometry Data Center reports a top peak at a mass-to-charge ratio (m/z) of 57 and a second-highest peak at m/z 43. nih.gov

| Technique | Parameter | Observed Features/Values | Reference |

|---|---|---|---|

| NMR | ¹H NMR | Provides signals corresponding to the different proton environments in the molecule. | chemicalbook.com |

| ¹³C NMR | Shows distinct peaks for each of the unique carbon atoms in the structure. | nih.gov | |

| IR | Key Absorptions (cm⁻¹) | ~3330 (O-H stretch, broad), ~2950 (C-H stretch), ~1040 (C-O stretch) | nist.gov |

| MS | Molecular Weight | 130.23 g/mol | nih.gov |

| Molecular Ion (M+) m/z | 130 (often low intensity) | chemicalbook.com | |

| Major Fragment Peaks (m/z) | 57, 43, 56, 69, 83 | nih.govchemicalbook.com |

Chromatographic Methodologies for Isolation and Quantification in Complex Mixtures

Chromatographic techniques, particularly Gas Chromatography (GC), are essential for separating, identifying, and quantifying this compound from complex matrices such as essential oils, food products, and alcoholic beverages. hmdb.cacirad.fr

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) is the most common method. oiv.int The compound's volatility allows it to be readily analyzed by GC. chemicalbook.com In GC, the retention time of a compound is a key identifier. For more definitive identification, the Kovats retention index (RI) is used, which normalizes retention times relative to those of n-alkanes. lotusinstruments.com For this compound, reported Kovats RI values on semi-standard non-polar columns are in the range of 948 to 962. nih.gov

In research contexts, such as the analysis of volatile compounds in wine or chocolate, GC-MS is employed for both qualitative and quantitative analysis. cirad.fr The mass spectrometer provides definitive identification by comparing the mass spectrum of the eluting peak to spectral libraries. oiv.int For quantification, an internal standard, a compound with similar chemical properties but not present in the sample, is often added to the sample before analysis to ensure accuracy and precision. oiv.int

| Parameter | Value | Column Type | Reference |

|---|---|---|---|

| Kovats Retention Index (RI) | 948 | Semi-standard non-polar | nih.gov |

| 962 | Semi-standard non-polar | nih.gov |

Surface-Sensitive Techniques for Probing Adsorption Behavior on Catalytic Surfaces

Understanding the interaction of this compound with catalytic surfaces is critical for processes like dehydration, dehydrogenation, and synthesis of higher alcohols. mdpi.comosti.gov Surface-sensitive techniques provide molecular-level insights into adsorption, orientation, and reaction pathways on catalyst materials.

While specific studies focusing solely on this compound are not abundant, research on similar branched and C8 alcohols provides a framework for understanding its behavior. researchgate.netresearchgate.net Techniques like Temperature-Programmed Desorption/Reaction (TPD/TPR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are highly valuable.

In a typical scenario, the alcohol adsorbs onto the catalyst surface. DRIFTS can identify the nature of the adsorbed species, for instance, whether the alcohol is molecularly physisorbed or dissociatively chemisorbed (forming an alkoxide). researchgate.net The interaction often involves the hydroxyl group of the alcohol and acid or base sites on the catalyst surface. researchgate.net

Temperature-programmed techniques, such as pre-exposure temperature-programmed reaction (PE-TPR), involve adsorbing the alcohol onto the catalyst at a low temperature and then heating the sample while monitoring the desorbing products with a mass spectrometer. osti.gov This reveals the temperatures at which the alcohol desorbs or reacts to form products like alkenes (from dehydration) or ketones (from dehydrogenation), providing information on the strength of the surface interaction and the catalytic activity. osti.gov The study of such reactions on metal oxide surfaces like LaMnO3 or TiO2 shows that product selectivity is highly dependent on the surface structure and composition of the catalyst. osti.govresearchgate.net

Investigation of Thermophysical Properties using Advanced Experimental Methods (e.g., Surface Light Scattering)

Advanced experimental methods are employed to accurately determine the thermophysical properties of fluids like this compound, which are essential for process design and theoretical modeling. These properties include density, viscosity, and surface tension. solubilityofthings.com

Surface Light Scattering (SLS) is a non-invasive optical technique used to measure the surface tension and viscosity of liquids. optica.org It analyzes the spectrum of light scattered by thermally excited capillary waves on the fluid's surface. optica.org The dynamics of these waves are governed by the liquid's surface tension, viscosity, and density. While specific studies using SLS on this compound are not widely published, the technique is well-established for characterizing a range of fluids, including long-chain and branched alcohols. optica.org It is particularly advantageous as it does not require mechanical contact with the interface and can be used over a wide range of temperatures and pressures. optica.orgoptica.org

Other experimental methods are used to obtain fundamental thermophysical data. For this compound, properties such as boiling point, density, and refractive index have been determined experimentally.

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 176.5 °C | chemicalbook.com |

| Density | 0.8260 g/cm³ | chemicalbook.com |

| Refractive Index | 1.4270 | chemicalbook.com |

Biochemistry, Metabolism, and Biological Significance of 2 Ethyl 4 Methylpentan 1 Ol

Occurrence and Detection in Biological Systems and Food Matrices

2-Ethyl-4-methylpentan-1-ol (B56435) is a primary alcohol that has been identified in various biological and food-related contexts. hmdb.canih.gov Its detection in certain food products suggests it may serve as a potential biomarker for the consumption of these foods. hmdb.ca The compound has been found, though not quantified, in several animal-based food sources. hmdb.ca Specifically, its presence has been noted in products derived from chickens (Gallus gallus), domestic pigs (Sus scrofa domestica), and anatids (a family of birds including ducks, geese, and swans). hmdb.ca

In addition to its presence in food, this compound has been identified in the glandular secretions of insects. For instance, it has been detected in trace amounts within the mandibular glands of the "crazy ant," Paratrechina longicornis. kuleuven.be

Table 1: Detection of this compound in Food and Biological Systems

| Category | Source Organism | Matrix/Location | Reference |

| Food | Chickens (Gallus gallus) | Unspecified food products | hmdb.ca |

| Food | Domestic Pigs (Sus scrofa domestica) | Unspecified food products | hmdb.ca |

| Food | Anatidae (Ducks, Geese, etc.) | Unspecified food products | hmdb.ca |

| Insect Secretion | Crazy Ant (Paratrechina longicornis) | Mandibular Gland | kuleuven.be |

Investigation of its Role as a Potential Biomarker in Exhaled Breath Analysis

The analysis of volatile organic compounds (VOCs) in exhaled breath is a growing field of non-invasive medical diagnostics, providing a "metabolic window" into physiological processes. nih.gov Within this field, this compound has been investigated as a potential biomarker for certain pathological conditions. wjgnet.com

One study focused on predicting asthma exacerbations in children identified 2-ethyl-4-methyl-1-pentanol as one of six key VOCs. wjgnet.com This combination of biomarkers was able to predict an impending exacerbation with a high classification rate, sensitivity, and specificity in an intra-subject comparison. wjgnet.com

Furthermore, research into cancer biomarkers has highlighted this compound. It was identified as one of several potential biomarkers for breast cancer through the analysis of the headspace of in vitro cancer cell cultures. mdpi.com It has also been listed as a VOC associated with colon cancer. nih.gov The fundamental principle is that metabolic changes in malignant cells can produce a distinctive profile of VOCs that are released into the bloodstream and subsequently into the breath via gas exchange in the lungs. nih.gov

Table 2: this compound as a Potential Exhaled Breath Biomarker

| Associated Condition | Research Context | Finding | Reference |

| Asthma | Prediction of exacerbations in children | Part of a 6-VOC panel that predicted exacerbations with 96% classification rate. | wjgnet.com |

| Breast Cancer | In-vitro cell culture analysis | Identified as a potential biomarker from headspace of breast cancer cells. | mdpi.com |

| Colon Cancer | General biomarker listing | Listed as a VOC associated with colon cancer. | nih.gov |

Elucidation of Biotransformation Pathways and Enzyme Interactions (e.g., Cytochrome P450 inhibition)

The biotransformation of compounds like this compound is a key area of study in understanding their metabolic fate. Biotransformation is a process by which organisms, or their cells, chemically modify substances, often to render them more water-soluble for excretion. byo.com

Investigations into the interaction of this compound with key metabolic enzymes have provided specific insights. A predictive model based on a large dataset of molecules indicates that this compound is not an inhibitor of several major Cytochrome P450 (CYP) enzymes. ambeed.com These include CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4, which are crucial for the metabolism of a vast number of compounds. ambeed.com

Table 3: Predicted Interaction of this compound with Cytochrome P450 (CYP) Enzymes

| Enzyme | Predicted Activity | Reference |

| CYP1A2 | Non-inhibitor | ambeed.com |

| CYP2C19 | Non-inhibitor | ambeed.com |

| CYP2C9 | Non-inhibitor | ambeed.com |

| CYP2D6 | Non-inhibitor | ambeed.com |

| CYP3A4 | Non-inhibitor | ambeed.com |

Ecological Significance: Analysis of Pheromone Chemistry in Social Insects

This compound plays a significant role in the chemical communication of several species of social insects, particularly ants. kuleuven.be It functions as a key component of sex pheromones, which are chemical signals released by an organism to attract mates. antwiki.org

In the slave-making ant genus Polyergus, this alcohol is a crucial part of the queen's sex attractant pheromone. antwiki.orgresearchgate.net Specifically, for queens in the P. breviceps species group, (R)-3-ethyl-4-methylpentan-1-ol acts as a vital minor component in a pheromone blend. antwiki.orgresearchgate.net The major component of this blend is methyl 6-methylsalicylate. antwiki.orgresearchgate.net Field trials have demonstrated that neither compound is attractive to males on its own; however, the specific blend of the two is highly effective at attracting males for mating. researchgate.net The specific enantiomer is also critical, as the (S)-enantiomer of the alcohol shows no biological activity. researchgate.net

The compound has also been identified in the heads of several species of Formica ants, which are hosts to Polyergus species. kuleuven.beresearchgate.net Furthermore, it has been detected in the mandibular glands of the "crazy ant," Paratrechina longicornis, although its specific function in this species is less characterized. kuleuven.be

Table 4: Role of this compound in Social Insects

| Insect Species | Gland/Source | Pheromonal Function | Key Findings | Reference(s) |

| Polyergus breviceps group | Mandibular Gland | Queen Sex Attractant | Crucial minor component, acts with methyl 6-methylsalicylate. | antwiki.orgresearchgate.net |

| Polyergus topoffi | Mandibular Gland | Queen Sex Attractant | Identified as a two-component blend with methyl 6-methylsalicylate. | researchgate.net |

| Polyergus rufescens | Mandibular Gland | Queen Sex Attractant | Identified as a two-component blend with methyl 6-methylsalicylate. | researchgate.netresearchgate.net |

| Formica species | Head | Component of Secretions | Identified in volatile substances. | kuleuven.beresearchgate.net |

| Paratrechina longicornis (Crazy Ant) | Mandibular Gland | Component of Secretions | Found in very small amounts; specific role not fully elucidated. | kuleuven.be |

Environmental Fate and Remediation Research of 2 Ethyl 4 Methylpentan 1 Ol

Biodegradation Pathways and Mechanisms in Aquatic and Terrestrial Environments

Direct experimental studies on the biodegradation of 2-Ethyl-4-methylpentan-1-ol (B56435) are limited in publicly available scientific literature. However, the likely metabolic pathways can be inferred from research on other branched-chain primary alcohols. inchem.org

The principal pathway for the breakdown of primary alcohols in biological systems, including microorganisms in soil and water, involves oxidation. inchem.org This process is typically initiated by alcohol dehydrogenase enzymes, which convert the alcohol to its corresponding aldehyde, 2-ethyl-4-methylpentanal. Subsequently, aldehyde dehydrogenase enzymes would further oxidize the aldehyde to its carboxylic acid form, 2-ethyl-4-methylpentanoic acid. inchem.org

Once formed, this branched-chain carboxylic acid is expected to be metabolized through pathways similar to those for fatty acids. The primary mechanism is likely ß-oxidation, occurring in the longer carbon chain of the molecule. This process would sequentially break down the carbon chain, ultimately leading to smaller molecules that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, for complete mineralization to carbon dioxide and water. inchem.org The presence of branching in the carbon chain, particularly the ethyl group at the alpha-position, may influence the rate of ß-oxidation. inchem.org

In some microorganisms, alternative pathways such as the Ehrlich pathway have been identified for the degradation of branched-chain amino acids, which involves the formation of branched-chain aldehydes and alcohols. nih.gov While this pathway is primarily associated with the formation of flavor compounds in fermented foods and beverages, the enzymatic machinery involved could potentially contribute to the degradation of exogenous branched-chain alcohols in the environment. nih.gov

Assessment of Bioaccumulation Potential in Environmental Compartments

The bioaccumulation potential of a chemical refers to its ability to be taken up and stored in the tissues of living organisms at concentrations higher than in the surrounding environment. This is a critical factor in assessing the long-term environmental risk of a substance.

A key indicator of bioaccumulation potential is the octanol-water partition coefficient (log Kow), which measures a chemical's lipophilicity, or its tendency to dissolve in fats and oils rather than water. A higher log Kow value generally suggests a greater potential for bioaccumulation. For this compound, a predicted XLogP3-AA value of 2.4 is available from computational models. nih.gov

Based on these estimations, this compound is considered to have a low potential for bioaccumulation in aquatic organisms.

Table 1: Estimated Bioaccumulation Potential of this compound

Modeling of Environmental Transport and Distribution (e.g., Adsorption/Desorption, Henry's Law Constant)

The transport and distribution of this compound in the environment are governed by its physical and chemical properties, which can be estimated using quantitative structure-activity relationship (QSAR) models like the EPI (Estimation Programs Interface) Suite™. charite.de

Adsorption/Desorption: The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates a greater likelihood of adsorption and lower mobility in soil. While direct experimental data for this compound is scarce, modeling studies on structurally similar compounds can provide insights. For instance, the KOCWIN™ model within EPI Suite™ has been used to estimate Koc for various organic compounds. mdpi.com Given its moderate water solubility and log Kow of 2.4, this compound is expected to have low to moderate adsorption to soil organic carbon, suggesting a potential for leaching into groundwater.

Henry's Law Constant: The Henry's Law Constant (H) indicates the partitioning of a chemical between air and water. A higher H value suggests a greater tendency to volatilize from water into the air. For the structurally similar compound 2-ethylhexan-1-ol, an estimated Henry's Law Constant of 2.6 x 10-5 atm-m³/mol has been reported, which suggests a potential for volatilization from water surfaces. kirj.ee Given the structural similarities, this compound is also expected to exhibit some degree of volatilization from aquatic environments.

Table 2: Estimated Environmental Transport and Distribution Parameters for this compound and a Structurally Similar Compound

Research on Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are considered promising for the remediation of sites contaminated with persistent organic pollutants.

While specific research on the application of AOPs for the degradation of this compound is not widely documented, the effectiveness of these technologies on other alcohols and organic compounds suggests their potential applicability. Common AOPs include:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to generate highly reactive hydroxyl radicals. It has been successfully used for the destruction of various organic compounds, including chlorinated compounds.

Fenton and Photo-Fenton Processes: The Fenton reaction uses a mixture of hydrogen peroxide and a ferrous iron catalyst to produce hydroxyl radicals. The efficiency of this process can be enhanced by UV light in the photo-Fenton process.

Ozone-based Processes: Ozonation, particularly at elevated pH or in combination with UV light or hydrogen peroxide, is another effective AOP for generating hydroxyl radicals and degrading organic contaminants. inchem.org

Given that this compound is a primary alcohol, it is expected to be susceptible to oxidation by the powerful hydroxyl radicals generated during these AOPs. The degradation would likely proceed through the formation of the corresponding aldehyde and carboxylic acid, followed by further oxidation and eventual mineralization. Research on the photodegradation of other C8 alcohols, such as 8:2 fluorotelomer alcohol, has shown that indirect photolysis involving hydroxyl radicals is a major degradation pathway. This supports the potential efficacy of AOPs for the remediation of water contaminated with this compound.

Table 3: List of Mentioned Compounds

Applications and Emerging Research Areas of 2 Ethyl 4 Methylpentan 1 Ol

Development of Advanced Solvents and Co-solvents for Sustainable Chemical Processes

2-Ethyl-4-methylpentan-1-ol (B56435) serves as a solvent in several industrial applications, including wastewater treatment and various chemical compositions. biosynth.com Its character as a branched-chain alcohol with a medium-length carbon chain gives it a moderate solubility in polar solvents like water, while also being soluble in non-polar organic solvents. solubilityofthings.com The hydroxyl (-OH) group allows for the formation of hydrogen bonds, enhancing its ability to dissolve certain solutes, whereas the hydrophobic carbon chain influences its interaction with non-polar substances. solubilityofthings.com

The properties of this compound make it a candidate for inclusion in the development of advanced and sustainable solvent systems. In the pursuit of "green chemistry," there is a continuous search for solvents that are less hazardous, derived from renewable resources, and can be easily recycled. While detailed research on this compound as a standalone green solvent is not extensively documented, its physical properties are relevant to the formulation of co-solvent systems. Co-solvents are used to modify the properties of a primary solvent (like water or supercritical CO2) to enhance the solubility of reactants and catalysts, thereby improving reaction rates and selectivity in a more sustainable manner. The structural characteristics of this compound suggest its potential utility in such blends, although specific research findings in this area are limited. A patent related to the production of 2-ethylhexanol notes that this compound can be an impurity that is difficult to remove, indicating its similar physical properties to other established industrial alcohols. google.com

Precursor in the Synthesis of Specialty Esters and Surfactants for Functional Materials

The chemical reactivity of the hydroxyl group in this compound makes it a valuable precursor for the synthesis of other molecules, particularly specialty esters and surfactants. solubilityofthings.com

Specialty Esters: Esters are a class of compounds synthesized through the reaction of an alcohol with a carboxylic acid. They are known for their characteristic, often pleasant, odors and are widely used in the flavor and fragrance industries. solubilityofthings.com this compound can be reacted with various carboxylic acids to produce a range of specialty esters, each with unique properties. smolecule.com The branched structure of the alcohol component can influence the resulting ester's physical properties, such as its boiling point, viscosity, and thermal stability. While general esterification reactions are well-established, specific research detailing the synthesis and application of a wide array of esters from this particular alcohol is not broadly published in scientific literature.

Surfactants: Surfactants (surface-active agents) are compounds that lower the surface tension between two liquids, or between a liquid and a solid. They are fundamental components of detergents, emulsifiers, and foaming agents. This compound exhibits surface-active properties due to its amphiphilic nature—possessing both a hydrophilic head (the hydroxyl group) and a hydrophobic tail (the hydrocarbon chain). solubilityofthings.com This makes it a candidate for use in the synthesis of surfactants. solubilityofthings.com By chemically modifying the hydroxyl group, for example, through ethoxylation or sulfation, the alcohol can be converted into a more potent surfactant molecule. Research into novel, mid-chain branched surfactants is an active area, as these molecules can offer improved performance, especially at low temperatures. google.com

Table 1: Potential Ester and Surfactant Derivatives of this compound

| Derivative Class | General Synthesis Route | Potential Application Areas |

| Specialty Esters | Esterification with a carboxylic acid | Flavors, Fragrances, Solvents, Plasticizers |

| Anionic Surfactants (e.g., Sulfates) | Reaction with a sulfating agent (e.g., SO₃) | Detergents, Emulsifiers |

| Non-ionic Surfactants (e.g., Ethoxylates) | Reaction with ethylene (B1197577) oxide | Cleaners, Wetting agents |

Role as an Intermediate in Pharmaceutical and Agrochemical Synthesis

In the complex, multi-step syntheses common in the pharmaceutical and agrochemical industries, this compound can serve as a valuable intermediate or building block. biosynth.comsmolecule.com Its structure can be incorporated into larger, more complex molecules with desired biological activities.

Pharmaceutical Synthesis: While specific examples of marketed drugs synthesized directly from this compound are not readily found in the public domain, it is available from suppliers who categorize it as a building block for research and development in the pharmaceutical sector. biosynth.comsigmaaldrich.com Its potential lies in its ability to introduce a specific branched alkyl group into a target molecule, which can be crucial for optimizing the efficacy and pharmacokinetic properties of a drug candidate.

Agrochemical Synthesis: In the field of agrochemicals, there is a documented use of this compound as a volatile chemical for the diagnosis of ratoon stunting disease in sugarcane. chemicalbook.comchemicalbook.com While this is a diagnostic application rather than a synthetic one, it highlights its relevance in the agricultural sector. Furthermore, a patent for an emulsifiable concentrate formulation for agrochemicals lists various saturated monohydric alcohols as potential components, a class to which this compound belongs. google.com This suggests its utility in the formulation of pesticides and other crop protection products. smolecule.com

Contribution to Chemical Communication and Semio-chemical Research

One of the most detailed and fascinating areas of research involving a closely related isomer, 3-Ethyl-4-methylpentan-1-ol , is in the field of chemical ecology and semiochemicals. Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient.

In several species of slave-making ants of the genus Polyergus, 3-Ethyl-4-methylpentan-1-ol has been identified as a critical component of the queen's sex pheromone. researchgate.net Research on the European species Polyergus rufescens and the North American species Polyergus breviceps has shown that virgin queens release a blend of chemicals from their mandibular glands to attract males for mating. researchgate.net

Detailed chemical analysis of the pheromone blend of P. rufescens revealed that while methyl 6-methylsalicylate is the main component, 3-Ethyl-4-methylpentan-1-ol is a crucial minor component. researchgate.net Field bioassays demonstrated that a blend of these two compounds was highly attractive to males, while neither compound was significantly attractive on its own. researchgate.net This synergistic effect underscores the complexity of chemical signaling in these insects.

Further research has delved into the stereochemistry of this semiochemical. In P. rufescens, it was found that the insects primarily produce the (R)-enantiomer of the alcohol. researchgate.net Behavioral tests confirmed that only the (R)-enantiomer was biologically active in attracting males, while its (S)-enantiomer did not elicit a response. researchgate.net This stereospecificity is a common feature of pheromone communication, ensuring that the signal is highly specific to the target species.

In North American Polyergus species, a fascinating divergence in pheromone chemistry has been observed. Queens of the P. breviceps species group use (R)-3-ethyl-4-methylpentan-1-ol as their key minor pheromone component, similar to their European counterparts. nih.govantwiki.org However, queens of the P. lucidus species group use a related ester, methyl (R)-3-ethyl-4-methylpentanoate, instead of the alcohol. nih.govantwiki.org This chemical divergence may act as a reproductive isolating mechanism, preventing interbreeding between sympatric species from the two different groups. nih.gov

Table 2: Role of 3-Ethyl-4-methylpentan-1-ol in Polyergus Ant Pheromones

| Ant Species | Pheromone Component | Role | Research Finding |

| Polyergus rufescens | (R)-3-Ethyl-4-methylpentan-1-ol | Minor, but crucial, component of the queen's sex pheromone. | Synergistically attracts males when blended with methyl 6-methylsalicylate. The (R)-enantiomer is the active form. researchgate.net |

| Polyergus breviceps group | (R)-3-Ethyl-4-methylpentan-1-ol | Crucial minor component of the queen's sex pheromone. | Attracts males of this species group, distinguishing them from the P. lucidus group. nih.govantwiki.org |

Q & A

Q. What are the established synthetic routes for 2-Ethyl-4-methylpentan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Grignard reactions or catalytic hydrogenation of ketone precursors. For example:

- Grignard Approach : Reacting 4-methylpentan-2-one with ethylmagnesium bromide under anhydrous conditions, followed by acid workup. Yield optimization requires strict temperature control (0–5°C) and inert atmosphere .

- Catalytic Hydrogenation : Reducing 2-ethyl-4-methylpentanal using Pd/C or Raney Ni in ethanol. Pressure (1–3 atm) and catalyst loading (5–10 wt%) critically affect selectivity and byproduct formation .

- Data Table :

| Method | Catalyst | Yield (%) | Purity (GC-MS) | Key Side Products |

|---|---|---|---|---|

| Grignard | None | 72–78 | ≥95% | Dialkyl ethers |

| Hydrogenation | Pd/C | 85–90 | ≥98% | Over-reduced alkanes |

Q. How can researchers validate the structural purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : <sup>1</sup>H NMR should show signals for the hydroxyl proton (δ 1.5–2.0 ppm, broad), ethyl group (δ 0.8–1.2 ppm, triplet), and methyl branches (δ 1.2–1.4 ppm, singlets). <sup>13</sup>C NMR confirms branching via quaternary carbon shifts .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 102 [M–H2O]<sup>+</sup>) distinguish it from isomers like 3-methylhexan-1-ol .

- IR Spectroscopy : O–H stretch (3200–3600 cm<sup>-1</sup>) and C–O vibrations (1050–1150 cm<sup>-1</sup>) confirm alcohol functionality .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use fume hoods for bulk transfers (>100 mL) .

- Ventilation : Maintain airflow ≥0.5 m/s to prevent vapor accumulation (TLV: 50 ppm) .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

- Methodological Answer : Discrepancies in antimicrobial or antioxidant studies often arise from:

- Strain Variability : Test against standardized microbial panels (e.g., ATCC strains) with controlled inoculum sizes (10<sup>5</sup>–10<sup>6</sup> CFU/mL) .

- Solvent Effects : Use DMSO or ethanol at ≤1% v/v to avoid cytotoxicity artifacts .

- Dose-Response Analysis : Apply Hill slope models to distinguish true activity from nonspecific effects .

- Data Table :

| Study | MIC (μg/mL) | Solvent | Microbial Strain | Observed Discrepancy |

|---|---|---|---|---|

| A (2023) | 128 | DMSO | S. aureus ATCC 25923 | Activity lost in broth |

| B (2024) | 64 | Ethanol | S. aureus clinical | pH-dependent inhibition |

Q. What statistical frameworks are suitable for analyzing time-dependent degradation data of this compound under varying storage conditions?

- Methodological Answer : Use mixed-effects models to account for batch variability:

-

Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH. Monitor degradation via HPLC every 30 days .

05 文献检索Literature search for meta-analysis02:58

-

Kinetic Modeling : Apply Arrhenius equation (ln k vs. 1/T) to predict shelf life. For autocatalytic degradation, use Weibull or Gompertz models .

-

Example Output :

| Condition | Degradation Rate (k, day<sup>-1</sup>) | R<sup>2</sup> | Predicted Shelf Life (months) |

|---|---|---|---|

| 25°C/60% RH | 0.0021 | 0.97 | 24 |

| 40°C/75% RH | 0.0085 | 0.92 | 6 |

Q. How can researchers reconcile contradictory NMR and X-ray crystallography data on the conformation of this compound?

- Methodological Answer :

- Dynamic Effects : NMR captures time-averaged conformers, while X-ray shows static solid-state structures. Perform variable-temperature NMR (VT-NMR) to assess rotational barriers around the C–O bond .

- Computational Validation : Use DFT (e.g., B3LYP/6-31G*) to compare energy minima of proposed conformers with experimental data .

- Case Study :

- NMR : Two distinct methyl environments suggest chair-like flexibility.

- X-ray : Locked gauche conformation due to crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.